molecular formula C7H13N3O B2362479 2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol CAS No. 1480696-62-5

2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol

Cat. No.: B2362479
CAS No.: 1480696-62-5
M. Wt: 155.201
InChI Key: ZHKPQEQRMUYYQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol is a chemical compound that features a pyrazole ring substituted with amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol typically involves the reaction of 1,4-dimethylpyrazole with an appropriate amino alcohol. One common method includes the nucleophilic substitution reaction where 1,4-dimethylpyrazole is reacted with 2-chloroethanol in the presence of a base to form the desired product. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethane: Lacks the hydroxyl group, making it less polar.

    1-(1,4-Dimethylpyrazol-3-yl)ethanol:

Uniqueness

2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and biological interactions. This dual functionality allows it to participate in a wider range of reactions and makes it a valuable compound in various research fields .

Properties

IUPAC Name

2-amino-1-(1,4-dimethylpyrazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-4-10(2)9-7(5)6(11)3-8/h4,6,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPQEQRMUYYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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